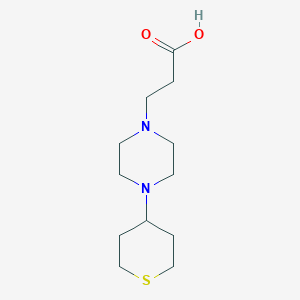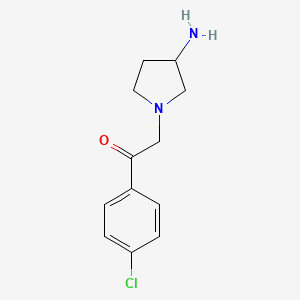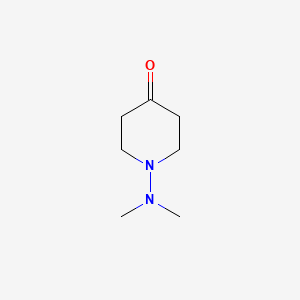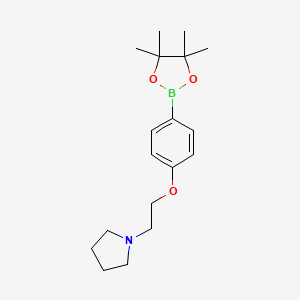![molecular formula C13H16FN B1466458 2-(4-Fluorphenyl)spiro[3.3]heptan-2-amin CAS No. 1491426-80-2](/img/structure/B1466458.png)
2-(4-Fluorphenyl)spiro[3.3]heptan-2-amin
Übersicht
Beschreibung
“2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine” is a complex organic compound. It contains a spiro[3.3]heptane structure, which is a seven-membered ring with two carbon atoms shared with another three-membered ring. The compound also has a fluorophenyl group and an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the spiro[3.3]heptane core, with a fluorophenyl group and an amine group attached. The exact structure would need to be confirmed through techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Amines, like the one present in this compound, are known to undergo reactions such as alkylation, acylation, and elimination . The specific reactions that this compound would undergo would depend on the reaction conditions and the other reagents present.Wissenschaftliche Forschungsanwendungen
Forschung zu neurodegenerativen Erkrankungen
Diese Verbindung wurde auf ihr Potenzial als NMDA-Rezeptor-Antagonist untersucht. NMDA-Rezeptoren sind mit neurodegenerativen Erkrankungen wie Alzheimer assoziiert. Durch die Modulation dieser Rezeptoren könnte 2-(4-Fluorphenyl)spiro[3.3]heptan-2-amin zum Verständnis und möglicherweise zur Behandlung solcher Erkrankungen beitragen.
Antiepileptische Studien
Die Forschung hat bestimmte Norcampher-Derivate, einschließlich dieser Verbindung, als antikonvulsiv wirksam identifiziert . Dies macht es zu einem Kandidaten für weitere Studien zur Behandlung von Epilepsie und anderen Anfallsleiden.
Zytotoxizitätsprofiling
Die Verbindung wurde mit Memantin, einem von der FDA zugelassenen NMDA-Rezeptor-Antagonisten, auf zytotoxische Wirkungen auf Zelllinien wie MDCK (um die Blut-Hirn-Schranke zu imitieren) und N2a (neuronale Zelllinie) verglichen . Das Verständnis seiner Toxizität ist entscheidend für seine potenzielle therapeutische Anwendung.
Glutamat-Rezeptor-Forschung
Da Glutamat ein wichtiger exzitatorischer Neurotransmitter im ZNS ist, ist die Interaktion dieser Verbindung mit Glutamat-Rezeptoren für die Erforschung der synaptischen Transmission und damit verbundener ZNS-Erkrankungen von Bedeutung .
Entwicklung von Liganden
Die Rolle der Verbindung als Ligand an der Phencyclidin (PCP)-Bindungsstelle von NMDA-Rezeptoren kann bei der Entwicklung neuer pharmakologischer Werkzeuge helfen . Diese Werkzeuge können verwendet werden, um die Funktion und Pathologien des Gehirns zu untersuchen.
Behandlung von Glutamat-abhängigen Störungen
Aufgrund seiner Wirkung auf Glutamat-Rezeptoren könnte this compound eine wichtige Rolle bei der Erforschung von Behandlungen für Glutamat-abhängige Störungen spielen .
Studien zur Permeabilität der Blut-Hirn-Schranke
Die Wirkungen der Verbindung auf MDCK-Zellen, die die Blut-Hirn-Schranke imitieren, können Einblicke liefern, wie Medikamente so konzipiert werden können, dass sie diese Schranke effektiv überwinden .
Identifizierung von Leitverbindungen
Diese Verbindung hat sich in früheren Studien, die auf Bindungs- und antikonvulsiven Aktivitätsstudien basierten, als Leitverbindung herauskristallisiert, was ihr Potenzial für die weitere Medikamentenentwicklung unterstreicht .
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine is not fully understood. However, it is believed that 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine may act as a prodrug, which can be activated by enzymes in the body to produce an active drug. In addition, 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine has been found to interact with various enzymes involved in signal transduction pathways, which may be responsible for its biochemical and physiological effects.
Biochemical and Physiological Effects
2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine has been found to possess a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. In addition, 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine has been studied for its potential to modulate the activity of enzymes involved in signal transduction pathways, as well as for its ability to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine is a highly reactive compound and has been used in a variety of synthetic reactions, including nucleophilic substitution, cyclization, and radical reactions. It is a versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and drug development. However, 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine is also a highly toxic compound and should be handled with care in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine research. These include further research into the mechanism of action of 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine and its potential therapeutic applications, as well as the development of new synthetic methods for the synthesis of 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine. In addition, further research into the biochemical and physiological effects of 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine may lead to the development of new drugs and drug delivery systems. Finally, further research into the advantages and limitations of 2-(4-Fluorophenyl)spiro[3.3]heptan-2-amine for laboratory experiments may lead to the development of safer and more efficient synthetic methods.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)spiro[3.3]heptan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN/c14-11-4-2-10(3-5-11)13(15)8-12(9-13)6-1-7-12/h2-5H,1,6-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSZGYLHTUGODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C2)(C3=CC=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[(4-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466377.png)
![2-(p-Tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466379.png)
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}benzoic acid](/img/structure/B1466380.png)
![2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1466382.png)


![1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466388.png)

![1-[7-(1-Benzothiophen-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone](/img/structure/B1466390.png)
![N-(2-Methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1466393.png)


